Fenofibric Acid Methyl Ester
CAS No.: 42019-07-8
Cat. No.: VC21333456
Molecular Formula: C18H17ClO4
Molecular Weight: 332.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 42019-07-8 |
---|---|
Molecular Formula | C18H17ClO4 |
Molecular Weight | 332.8 g/mol |
IUPAC Name | methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
Standard InChI | InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 |
Standard InChI Key | YNSXVMKCLCCCBA-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Appearance | White to pale yellow solid |
Chemical Structure and Properties
Fenofibric acid methyl ester is structurally characterized as 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid methyl ester. Its molecular structure consists of a fenofibric acid base with a methyl group attached to the carboxylic acid moiety via an ester bond. The compound maintains the core structure of fenofibric acid, which includes:
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A 4-chlorobenzoyl group
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A phenoxy linker
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A 2-methylpropanoic acid backbone
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A methyl ester group replacing the carboxylic acid hydrogen
This structural configuration is similar to other fenofibric acid ester derivatives described in the literature, such as the JF-1 through JF-7 series, but specifically features a methyl group at the ester position . The methyl ester group is expected to influence the compound's lipophilicity, stability, and pharmacokinetic behavior compared to both the parent fenofibric acid and other ester derivatives.
Synthesis Methodology
The synthesis of fenofibric acid methyl ester would likely follow similar pathways to those described for other fenofibric acid ester derivatives, with modifications to introduce the methyl ester group specifically. Based on available synthetic routes for related compounds, a potential synthesis method can be outlined:
Starting Materials Preparation
The synthesis would begin with the preparation of 4-chloro-4'-hydroxybenzophenone through a Friedel-Crafts acylation reaction:
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Reaction of 4-chlorobenzoyl chloride with anisole in the presence of aluminum chloride as a Lewis acid catalyst
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Demethylation of the resulting compound to obtain (4-chlorophenyl)(4-hydroxyphenyl)methanone
Synthesis of Fenofibric Acid
Following the preparation of the benzophenone intermediate, fenofibric acid can be synthesized through:
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Treatment of (4-chlorophenyl)(4-hydroxyphenyl)methanone with sodium hydroxide in 2-butanone
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Addition of isopropyl-(2-bromo-2-methyl)-propanonate to the reaction mixture
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Hydrolysis of the ester with 1M NaOH to obtain fenofibric acid
Esterification to Form Methyl Ester
The final step would involve the specific esterification of fenofibric acid to form the methyl ester:
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Reaction of fenofibric acid with a methylating agent (likely methyl halide) in the presence of a base
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Alternatively, treatment with dimethyl sulfate or diazomethane could be employed to introduce the methyl ester group
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For industrial-scale synthesis, a mixture of dimethyl sulfoxide (DMSO) and a C2-C4 alkyl acetate could be used as the solvent system, similar to the method described for fenofibrate synthesis, but with methyl halide instead of isopropyl halide
Comparative Analysis with Other Fenofibric Acid Derivatives
Structural Comparison
Table 1: Structural Comparison of Fenofibric Acid Derivatives
Compound | Ester Group | Key Structural Features |
---|---|---|
Fenofibrate | Isopropyl ester | Original prodrug form |
Fenofibric Acid | No ester (free acid) | Active metabolite |
Fenofibric Acid Methyl Ester | Methyl ester | Smallest alkyl ester derivative |
JF-1 | (5-methyl-2-oxo-1,3-dioxol-4-yl)-methyl ester | Cyclic ester structure |
JF-2 | Not fully specified in search results | Showed highest bioavailability (272.8% relative to fenofibrate) |
Bioavailability Enhancement Strategies
The development of fenofibric acid methyl ester, like other ester derivatives, is primarily motivated by the need to enhance bioavailability. Several factors would contribute to its potential improvement in bioavailability:
Physicochemical Properties Affecting Absorption
The methyl ester group would likely confer different lipophilicity and solubility characteristics compared to fenofibrate and other ester derivatives. The smaller methyl group might result in:
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Different partition coefficient (logP) affecting membrane permeability
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Altered dissolution profile in gastrointestinal fluids
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Potentially different interaction with absorption-related transporters
Formulation Strategies
As observed with other fenofibric acid derivatives, the bioavailability of fenofibric acid methyl ester could be further enhanced through optimized formulation approaches:
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Particle size reduction to improve dissolution rate
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Lipid-based delivery systems to enhance solubilization
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Solid dispersion techniques to improve dissolution characteristics
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Nanoparticle formulations to increase surface area and dissolution rate
These formulation strategies would need to be tailored specifically to the physicochemical properties of the methyl ester derivative.
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